molecular formula C18H12FN3O2S B11363123 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11363123
M. Wt: 353.4 g/mol
InChI Key: WPOMYHMZOXJJAH-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group and a benzofuran moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the 1,2,4-thiadiazole ring . The final step involves the coupling of the thiadiazole derivative with 3-methyl-1-benzofuran-2-carboxylic acid under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both a thiadiazole ring and a benzofuran moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O2S/c1-10-13-4-2-3-5-14(13)24-15(10)17(23)21-18-20-16(22-25-18)11-6-8-12(19)9-7-11/h2-9H,1H3,(H,20,21,22,23)

InChI Key

WPOMYHMZOXJJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F

Origin of Product

United States

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